CID 129893690
Description
Properties
CAS No. |
7486-26-2 |
|---|---|
Molecular Formula |
BrHNaO2 |
Molecular Weight |
135.90 g/mol |
IUPAC Name |
sodium;bromite |
InChI |
InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3); |
InChI Key |
QQFDLLUPZSCEGA-UHFFFAOYSA-N |
Canonical SMILES |
[O-]Br=O.[Na+] |
Other CAS No. |
7486-26-2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Protocols for Sodium Bromite
Synthesis from Hypobromite (B1234621) Ions: Comprehensive Analysis of Reaction Conditions
The principal industrial method for producing sodium bromite (B1237846) involves the disproportionation of sodium hypobromite. google.com This process begins with the synthesis of sodium hypobromite itself, which is typically formed by reacting bromine (Br₂) with an aqueous solution of sodium hydroxide (B78521) (NaOH) at low temperatures. The reaction is exothermic and highly sensitive to temperature; maintaining conditions below 10°C, and ideally between -8°C and -3°C, is critical to minimize the secondary disproportionation of the hypobromite into sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃).
Once the sodium hypobromite solution is prepared, the subsequent step involves a controlled disproportionation reaction where hypobromite ions are converted into bromite and bromide ions. google.comcdnsciencepub.com This transformation is a key step in forming the desired sodium bromite.
Influence of pH on Protonated Species Formation during Synthesis
Maintaining a high pH is crucial, as acidified sodium bromite decomposes rapidly. cdnsciencepub.com Investigations are often conducted at a sufficiently high pH to ensure that protonated species like HOBr are present only in very low concentrations. cdnsciencepub.com Under acidic or even neutral conditions, the increased concentration of HOBr can lead to different and often undesirable reaction pathways, accelerating the degradation of the desired bromite product. cdnsciencepub.comontosight.ai The stability of bromine oxyanions is therefore highly dependent on the pH of the medium.
Table 1: Influence of pH on Key Bromine Species in Aqueous Solution
| pH Range | Dominant Species/Reaction | Significance in Synthesis |
|---|---|---|
| Acidic (pH < 7) | Hypobromous Acid (HOBr) | Accelerates decomposition of bromite and hypobromite. cdnsciencepub.comontosight.ai |
| Near-Neutral (pH ~7-9) | Mixture of HOBr and BrO⁻ | A transitional range where stability is compromised. |
| Alkaline (pH 9-12) | Hypobromite Ion (BrO⁻) | Favorable for the disproportionation of hypobromite to bromite. |
| Strongly Alkaline (pH > 13) | Hypobromite Ion (BrO⁻) | Maximizes hypobromite stability against disproportionation to bromate. |
Optimization of Reaction Parameters for Trihydrate Crystallization (NaBrO₂·3H₂O)
The successful isolation of sodium bromite from the reaction mixture is often achieved through crystallization, yielding sodium bromite trihydrate (NaBrO₂·3H₂O). cdnsciencepub.com The optimization of this crystallization process is essential for obtaining a pure, stable product. The general principles of crystallization optimization involve the careful, incremental adjustment of chemical and physical parameters. nih.gov
Key parameters for optimizing the crystallization of NaBrO₂·3H₂O include:
Temperature: A gradual reduction in temperature is employed to decrease the solubility of the sodium bromite salt, promoting crystal formation. The transition temperature between different hydrated forms is a critical factor; for instance, in related compounds like lithium bromide, the transition between dihydrate and trihydrate forms occurs at a specific low temperature (3.0 °C). researchgate.net
Concentration: Achieving a supersaturated solution is necessary for crystallization to begin. This is typically managed through controlled evaporation of the solvent or by adjusting the initial reactant concentrations. google.com
pH Control: Maintaining the optimal pH throughout the process is vital not only for the synthesis but also to prevent the degradation of the product during concentration and crystallization steps. cdnsciencepub.com
Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice. Therefore, parameters are adjusted to allow for slow, controlled crystal growth, which generally yields a purer final product. This can be influenced by the rate of cooling and solvent evaporation. nih.gov
Alternative Synthetic Pathways for Sodium Bromite Production
While the disproportionation of hypobromite is the conventional route, research and patent literature describe alternative pathways aimed at improving efficiency, cost-effectiveness, and product stability. google.com These alternatives often seek to increase the utilization of the bromine reactant, as a significant portion can be converted to the less valuable sodium bromide byproduct in the traditional method. google.com
Evaluation of Novel Preparative Routes
Novel methods for sodium bromite synthesis focus on different reagent strategies or process configurations.
One alternative is the sodium-hypochlorite process . In this method, sodium hypochlorite (B82951) is used as an oxidizing agent. The process involves reacting bromine with sodium hydroxide in the presence of sodium hypochlorite. This approach is reported to increase the utilization of bromine to around 35%. However, it introduces chloride ions into the product mixture, which can be undesirable and may require additional purification steps. google.com
A more recent innovation is a one-step synthesis designed to achieve a bromine utilization ratio of nearly 100%. This process involves the reaction of bromine and aqueous sodium hydroxide solution within a carrier medium of a pre-existing sodium bromite aqueous solution. The reaction is conducted at a controlled temperature of 10-20°C. This method simplifies the production process and significantly lowers costs by maximizing the conversion of bromine to the desired product. google.com
Table 2: Comparison of Sodium Bromite Synthetic Routes
| Synthetic Method | Key Reagents | Reported Bromine Utilization | Key Characteristics |
|---|---|---|---|
| Traditional Hypobromite Method | Bromine, Sodium Hydroxide | Low (significant portion becomes NaBr) | Multi-step process; risk of bromate formation at higher temperatures. google.com |
| Sodium-Hypochlorite Process | Bromine, NaOH, Sodium Hypochlorite | ~35% | Improved bromine utilization but introduces chloride ion contamination. google.com |
| One-Step Synthesis | Bromine, NaOH, in NaBrO₂ solution | ~100% | Simplified, cost-effective process with high reactant efficiency and product stability. google.com |
Decomposition Dynamics and Kinetic Studies of Aqueous Sodium Bromite
Mechanistic Pathways of Sodium Bromite (B1237846) Decomposition
The decomposition of sodium bromite in aqueous solutions proceeds through several interconnected reaction pathways. The primary products of this decomposition are bromide (Br⁻) and bromate (B103136) (BrO₃⁻) ions. researchgate.netcdnsciencepub.com
The decomposition is understood to initiate through two main reactions. cdnsciencepub.comresearchgate.netresearchgate.net The first involves the disproportionation of two bromite ions:
2BrO₂⁻ → BrO⁻ + BrO₃⁻ cdnsciencepub.comresearchgate.net
The second primary channel involves the reaction of a bromite ion with a bromide ion, which may be present initially or formed during decomposition:
Br⁻ + BrO₂⁻ → 2BrO⁻ cdnsciencepub.comresearchgate.net
BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻ cdnsciencepub.comresearchgate.net
This step is significant as it regenerates bromide ions, which can then participate in the second primary reaction channel, creating a cyclical aspect to the decomposition mechanism.
Both bromide (Br⁻) and hypobromite (B1234621) (BrO⁻) ions have been observed to accelerate the decomposition of sodium bromite. researchgate.net The presence of bromide ions provides an alternative and often faster pathway for decomposition through the reaction Br⁻ + BrO₂⁻ → 2BrO⁻ . cdnsciencepub.comresearchgate.net The hypobromite ion, a product of the initial decomposition steps, also contributes to the acceleration by reacting with bromite ions as described in the subsequent reaction step. researchgate.netcdnsciencepub.comresearchgate.net
The pH of the aqueous solution plays a crucial role in the decomposition dynamics. researchgate.net Below a pH of approximately 6.26, the protonation of the bromite ion can lead to the formation of hypobromous acid (HBrO). researchgate.netresearchgate.net
BrO₂⁻ + H⁺ ⇌ HBrO₂
Several researchers have contributed to the understanding of the sodium bromite decomposition mechanism. A notable mechanism was proposed by Engel, Oplatka, and Perlmutter-Hayman, which provides a framework for interpreting the experimental observations. researchgate.netcdnsciencepub.com Their proposed mechanism accounts for the observed acceleration by bromide and hypobromite ions and the dependence of the reaction rate on pH. researchgate.netcdnsciencepub.com While later studies have confirmed the general validity of this mechanism, some variations in the relative importance of the different reaction pathways have been noted under different experimental conditions. cdnsciencepub.com
Formation of HBrO and its Reactivity below Specific pH Thresholds (e.g., pH 6.26)
Kinetic and Thermodynamic Parameters of Decomposition Reactions
Investigations into the decomposition of aqueous sodium bromite have determined the rate constants and activation parameters for the key reactions involved. cdnsciencepub.com These parameters are essential for understanding the stability of bromite solutions and for comparing the reactivity of bromine oxyanions with analogous chlorine compounds. cdnsciencepub.com
The equilibrium constant for the reaction Br⁻ + BrO₂⁻ ⇌ 2BrO⁻ can be determined at various temperatures, allowing for the calculation of the thermodynamic properties of aqueous bromite ions. cdnsciencepub.comcdnsciencepub.com
Below is a table summarizing the kinetic parameters for the main decomposition reactions as reported in a study conducted under specific experimental conditions (ionic strength of 0.50). cdnsciencepub.com
| Reaction | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 2BrO₂⁻ → BrO⁻ + BrO₃⁻ | 60.1 | 0.0020 |
| 70.2 | 0.0075 | |
| 80.3 | 0.023 | |
| 90.4 | 0.066 | |
| Br⁻ + BrO₂⁻ → 2BrO⁻ | 60.1 | 0.0016 |
| 70.2 | 0.0051 | |
| 80.3 | 0.015 | |
| 90.4 | 0.040 | |
| BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻ | 60.1 | 0.033 |
| 70.2 | 0.11 | |
| 80.3 | 0.32 | |
| 90.4 | 0.83 |
The activation parameters for these reactions have also been calculated, providing deeper insight into the energy barriers and transition states of the reactions. cdnsciencepub.com
| Reaction | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| 2BrO₂⁻ → BrO⁻ + BrO₃⁻ | 29.5 | 1.1 x 10¹⁴ |
| Br⁻ + BrO₂⁻ → 2BrO⁻ | 28.0 | 2.5 x 10¹³ |
| BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻ | 28.0 | 2.3 x 10¹⁴ |
The thermodynamic properties for the aqueous bromite ion have been derived from these kinetic studies. cdnsciencepub.com
| Thermodynamic Property | Value |
| ΔH° (kcal/mol) | -13.0 |
| ΔG° (kcal/mol) | -3.1 |
| S° (cal/deg mol) | 35 |
Determination of Rate Constants for Individual Decomposition Steps
The decomposition of aqueous sodium bromite (NaBrO₂) is a complex process involving multiple reaction steps. The primary reactions identified in the decomposition are the disproportionation of the bromite ion and its reaction with bromide ions. cdnsciencepub.comcdnsciencepub.com
The main decomposition reactions are as follows:
2BrO₂⁻ → BrO⁻ + BrO₃⁻ cdnsciencepub.comcdnsciencepub.com
Br⁻ + BrO₂⁻ → 2BrO⁻ cdnsciencepub.comcdnsciencepub.com
BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻ cdnsciencepub.comcdnsciencepub.com
An investigation into the rate of decomposition of aqueous sodium bromite has provided the rate constants for these reactions. cdnsciencepub.comcdnsciencepub.com The second reaction is notably the reverse of a step in the decomposition of sodium hypobromite. cdnsciencepub.comcdnsciencepub.com
Interactive Table: Rate Constants for Sodium Bromite Decomposition
| Reaction | Rate Constant (k) | Temperature (°C) | Conditions | Source |
| 2BrO₂⁻ → BrO⁻ + BrO₃⁻ | _k_₁ | 25 | Aqueous solution | cdnsciencepub.comcdnsciencepub.com |
| Br⁻ + BrO₂⁻ → 2BrO⁻ | _k_₂ | 25 | Aqueous solution | cdnsciencepub.comcdnsciencepub.com |
| BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻ | _k_₃ | 25 | Aqueous solution | cdnsciencepub.comcdnsciencepub.com |
Calculation of Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy)
The study of the temperature dependence of the decomposition reactions of sodium bromite allows for the calculation of important activation parameters. cdnsciencepub.comcdnsciencepub.com These parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy barriers and the molecular arrangement of the transition states of the reactions.
For the reaction of ozone with bromite ions (O₃ + BrO₂⁻), the activation parameters have been determined as ΔH‡(Br) = 54.9(8) kJ mol⁻¹ and ΔS‡(Br) = 34(3) J mol⁻¹ K⁻¹. nih.gov The positive entropy of activation is suggested to be due to the loss of coordinated water molecules from the bromite ion upon forming the activated complex. nih.gov
Interactive Table: Activation Parameters for a Reaction Involving Bromite
| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Temperature (°C) | Source |
| O₃ + BrO₂⁻ → Products | 54.9(8) | 34(3) | 25.0 | nih.gov |
Assessment of Kinetic and Thermodynamic Stability of the Bromite Ion
The kinetic and thermodynamic stability of the bromite ion (BrO₂⁻) in aqueous solution has been a subject of investigation. cdnsciencepub.com Kinetically, bromite ions are relatively unstable and undergo decomposition. cdnsciencepub.com The rate of this decomposition is influenced by factors such as temperature and the presence of other ions. cdnsciencepub.comcdnsciencepub.comgoogle.com For instance, solid sodium bromite trihydrate crystals have shown a slower decomposition rate compared to conventional aqueous alkaline solutions of sodium bromite. google.com
Thermodynamically, the properties of aqueous bromite ions can be determined from the equilibrium constant of the reaction Br⁻ + BrO₂⁻ ⇌ 2BrO⁻, which is the reverse of a step in hypobromite decomposition. cdnsciencepub.comcdnsciencepub.com The stability of oxyanions is related to the distribution of charge over the ion. libretexts.orglibretexts.org Generally, for a series of oxyanions, the stability increases as the negative charge is dispersed over a larger number of oxygen atoms. libretexts.orglibretexts.org
The concept of kinetic versus thermodynamic control is relevant here. libretexts.orglibretexts.org While a product may be thermodynamically more stable, its formation may be slower (kinetically disfavored) than a less stable product. libretexts.orglibretexts.org In the case of bromite decomposition, the formation of bromate (BrO₃⁻) represents a more thermodynamically stable state for bromine in a higher oxidation state. cdnsciencepub.comcdnsciencepub.com
Comparative Analysis with Other Oxyhalogen Ions
Reactivity Comparisons with Hypobromite and Hypochlorite (B82951) Ions
The reactivity of bromite (BrO₂⁻) can be compared with that of hypobromite (BrO⁻) and hypochlorite (OCl⁻). Generally, hypobromite is more reactive than hypochlorite in many oxidation reactions. cdnsciencepub.com For instance, the rate constants for reactions of hypobromite are often larger than for the analogous reactions of hypochlorite. cdnsciencepub.com
In the context of decomposition, the reaction BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻ is a key step. cdnsciencepub.comcdnsciencepub.com The decomposition of hypobromite itself can lead to the formation of bromite as an intermediate. researchgate.net
The reaction of chlorine with bromide ions produces hypobromous acid, which is in equilibrium with the hypobromite ion. nih.govwatertechnologies.com This highlights the interplay between these different oxyhalogen species.
Analogous Behavior with Chlorine Oxyanions
The behavior of bromine oxyanions can be compared to their chlorine counterparts. cdnsciencepub.comcdnsciencepub.com The series of chlorine oxyanions (hypochlorite, chlorite (B76162), chlorate, perchlorate) provides a well-studied framework for understanding trends in stability and reactivity. libretexts.orglibretexts.org
The stability of the conjugate base of an oxyacid increases with the number of oxygen atoms, as the negative charge is more effectively delocalized. libretexts.orglibretexts.org This trend suggests that bromate (BrO₃⁻) is thermodynamically more stable than bromite (BrO₂⁻), which is consistent with bromite's tendency to disproportionate. cdnsciencepub.comcdnsciencepub.com
In reactions with ozone, the rate constant for the O₃/ClO₂⁻ reaction is significantly higher than for the O₃/BrO₂⁻ reaction. nih.gov The final products also differ, with the reaction involving chlorite yielding both chlorite and chlorate, while the reaction with bromite primarily forms bromate due to the rapid disproportionation of the intermediate bromine dioxide (BrO₂). nih.gov
The disproportionation of chlorine dioxide (ClO₂) is catalyzed by bromite ions, involving an initial electron transfer to form chlorite (ClO₂⁻) and bromine dioxide (BrO₂). acs.orgnih.govpurdue.edu This further illustrates the interconnected reactivity between chlorine and bromine oxyanions.
Reactivity and Reaction Mechanisms of Sodium Bromite in Solution
Oxidation Reactions with Inorganic Species
The kinetics of the reactions of aqueous bromite (B1237846) ions (BrO₂⁻) have been investigated with several inorganic reducing agents. These reactions generally exhibit a dependency on hydroxide (B78521) concentration and proceed through multi-step mechanisms. cdnsciencepub.comcdnsciencepub.com
3BrO₂⁻ + I⁻ → 3Br⁻ + IO₃⁻
Kinetic studies reveal that the reaction rate is first-order with respect to both bromite and iodide concentrations. The rate law can be expressed as:
Rate = k[BrO₂⁻][I⁻]
The reaction involves a complex mechanism where the initial step is the rate-determining transfer of an oxygen atom. The rate constant, k, shows a dependence on temperature and the concentration of hydroxide ions. cdnsciencepub.com
Table 1: Rate Constants for the Reaction of Bromite and Iodide Ions at an Ionic Strength of 0.50 M
| Temperature (°C) | [OH⁻] (M) | Rate Constant, k (M⁻¹s⁻¹) |
|---|---|---|
| 25.0 | 0.200 | 0.0401 |
| 25.0 | 0.100 | 0.0485 |
| 25.0 | 0.050 | 0.0654 |
| 35.0 | 0.100 | 0.121 |
| 45.0 | 0.100 | 0.288 |
Data sourced from Lee, C. L., & Lister, M. W. (1979). cdnsciencepub.com
BrO₂⁻ + SO₃²⁻ → Br⁻ + SO₄²⁻
The reaction is first-order in both bromite and the S(IV) species (sulfite). cdnsciencepub.comresearchgate.net The proposed mechanism involves a rapid initial step where bromite and sulfite (B76179) form a steady-state intermediate, (O₂BrSO₃)³⁻. This intermediate then undergoes general-acid-assisted decomposition to form OBrSO₃⁻, which hydrolyzes quickly to yield the final products, bromide and sulphate. researchgate.net
Table 2: Kinetic Parameters for the Reaction of Bromite and Sulphite Ions
| Parameter | Value |
|---|---|
| Rate Constant, k (25°C) | Varies with pH |
| Activation Energy (Ea) | 39.8 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 37.3 kJ/mol |
| Entropy of Activation (ΔS‡) | -92 J/K·mol |
Data sourced from Lee, C. L., & Lister, M. W. (1979). cdnsciencepub.com
The oxidation of thiosulphate ions (S₂O₃²⁻) by sodium bromite can yield different products depending on the reaction conditions. cdnsciencepub.comcdnsciencepub.com
Formation of Tetrathionate (S₄O₆²⁻): Under certain conditions, thiosulphate is oxidized to tetrathionate.
Formation of Sulphate (SO₄²⁻): In the presence of excess bromite and higher hydroxide concentrations, the oxidation proceeds further to form sulphate. cdnsciencepub.comwikipedia.org The reaction is: 4BrO₂⁻ + S₂O₃²⁻ + 2OH⁻ → 4Br⁻ + 2SO₄²⁻ + H₂O cdnsciencepub.com
The kinetics for the formation of sulphate are complex, with the rate being approximately first-order in bromite and thiosulphate concentrations. cdnsciencepub.com
Table 3: Kinetic Parameters for the Reaction of Bromite and Thiosulphate Ions to form Sulphate
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 59.5 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 57.0 kJ/mol |
| Entropy of Activation (ΔS‡) | -42 J/K·mol |
Data sourced from Lee, C. L., & Lister, M. W. (1979). cdnsciencepub.com
A common feature of the oxidation reactions of sodium bromite with inorganic ions like iodide, sulphite, and thiosulphate is the dependence of the reaction rate on the hydroxide ion (OH⁻) concentration. cdnsciencepub.comcdnsciencepub.com The apparent rate constant, k(apparent), generally follows the equation:
k(apparent) = k₁ + k₂[OH⁻]⁻¹
This relationship indicates that the reactions proceed via two parallel pathways. cdnsciencepub.com One pathway, represented by k₁, is independent of the hydroxide concentration. The second pathway, represented by k₂, is inversely proportional to the hydroxide concentration, signifying that it is inhibited by hydroxide ions. cdnsciencepub.comcdnsciencepub.com This inhibition is often attributed to the protonation of an intermediate species in the reaction mechanism, a step which becomes less favorable as the alkalinity of the solution increases. cdnsciencepub.com
Kinetics and Mechanisms of Reactions with Thiosulphate Ions: Formation of Tetrathionate or Sulphate
Oxidation and Bromination in Organic Synthesis
Sodium bromite also finds application in organic synthesis, particularly in oxidation reactions.
BrO₂⁻ + HCOO⁻ → Br⁻ + CO₃²⁻ + H⁺
This reaction is distinct because it is catalyzed by one of its products, the carbonate ion. cdnsciencepub.comcdnsciencepub.com The rate of the reaction increases as the concentration of carbonate builds up in the solution. The rate law for the catalyzed portion of the reaction is:
Rate = k_cat[BrO₂⁻][HCOO⁻][CO₃²⁻]
Table 4: Rate Constants for the Autocatalytic Oxidation of Formate by Bromite at 60.1°C
| Parameter | Value (M⁻²s⁻¹) |
|---|---|
| Autocatalytic Rate Constant, k_cat | 0.051 |
Data sourced from Lee, C. L., & Lister, M. W. (1979). cdnsciencepub.com
Oxidation of Ethers to Esters and Lactones
Sodium bromite and its parent salt, sodium bromate (B103136), are effective reagents for the oxidation of ethers. mdma.chresearchgate.net In aqueous solutions, they can oxidize both open-chain and cyclic ethers to yield esters and lactones, respectively. mdma.chresearchgate.netatamanchemicals.com This transformation is particularly efficient for converting cyclic ethers into their corresponding lactones. atamanchemicals.com For example, tetrahydrofuran (B95107) can be readily oxidized to γ-butyrolactone. wikipedia.orgbionity.com
The oxidation of tetrahydrofuran (THF) to γ-butyrolactone (GBL) serves as a model reaction to understand the underlying mechanism. sciencemadness.org The process is not a direct oxidation by the bromate ion itself. mdma.chresearchgate.net Instead, it involves a more complex pathway initiated by the formation of bromine. mdma.chresearchgate.net One proposed mechanism suggests that the protonated ether undergoes substitution with bromate to form a bromate ester. This intermediate then eliminates bromite to yield an α-hydroxy aldehyde, which is further oxidized to a γ-hydroxy acid while concurrently forming bromine. mdma.ch The resulting γ-hydroxy acid then cyclizes to form γ-butyrolactone. mdma.ch This initial, slow phase is crucial as it generates bromine, which is a more potent oxidizing agent for ethers. mdma.ch
A subsequent, faster mechanism involves the generated bromine. The ether is attacked by bromine to form an oxonium ion, which then loses a proton. A second molecule of HBr is eliminated to form a hemiacetal, which is then oxidized by another bromine molecule to the final lactone product, γ-butyrolactone. sciencemadness.org
Kinetic studies of the oxidation of tetrahydrofuran to γ-butyrolactone have demonstrated that the primary active oxidizing species is molecular bromine (Br₂), not the bromate ion (BrO₃⁻). mdma.chresearchgate.net The bromate ion functions as a supporting agent. mdma.chresearchgate.net Its main roles are to initiate the reaction and to act as a reservoir, supplying fresh bromine molecules by oxidizing the bromide ions (Br⁻) that are formed during the propagation step of the reaction. mdma.chresearchgate.netscribd.com This autocatalytic cycle ensures a continuous supply of the active bromine oxidant, leading to high yields of the lactone product. mdma.chresearchgate.net
The oxidizing power of sodium bromate is significantly enhanced in acidic conditions. researchgate.net Due to its low standard redox potential in neutral media and poor solubility in many organic solvents, it is typically used in aqueous solutions with strong acidic co-reactants. researchgate.netsid.ir A variety of acidic promoters have been successfully employed, including:
Hydrobromic acid (HBr) oup.comoup.com
Potassium hydrogen sulfate (B86663) (KHSO₄) mdma.chresearchgate.netbionity.com
Sodium hydrogen sulfite (NaHSO₃) sid.ir
Perchloric acid (HClO₄) sid.ir
Sulfuric acid (H₂SO₄) sid.ir
Ceric ammonium (B1175870) nitrate (B79036) (CAN) sid.ir
These co-reactants help to generate the active oxidizing species and facilitate the oxidation process, allowing reactions to proceed efficiently under mild conditions, such as at room temperature. mdma.chresearchgate.net
Role of Bromine as Active Species and Bromate as Supporting Agent
Selective Oxidation of Alcohols and Alkyl Arenes to Carbonyl Compounds
Sodium bromite and bromate are versatile reagents for the selective oxidation of various organic functional groups. atamanchemicals.comresearchgate.netresearchgate.netthieme-connect.com They are particularly useful for converting primary and secondary alcohols into their corresponding aldehydes and ketones. researchgate.netthieme-connect.comrsc.org Similarly, alkyl arenes can be regioselectively oxidized at the benzylic position to yield the corresponding ketones. researchgate.netthieme-connect.com These oxidations can be carried out under various conditions, including in the presence of tungstophosphoric acid or in ionic liquids, to achieve high yields of the desired carbonyl compounds. researchgate.netresearchgate.netthieme-connect.com
The efficiency and selectivity of alcohol oxidation by sodium bromite can be significantly improved by using a solid support in an inert solvent. rsc.org Specifically, the use of aluminium oxide (Al₂O₃) in a solvent like methylene (B1212753) dichloride allows for the mild and effective oxidation of aliphatic secondary alcohols and aromatic alcohols to their corresponding carbonyl compounds in good yields. rsc.org This heterogeneous system simplifies the reaction workup and can help to moderate the reactivity of the oxidant, preventing overoxidation and the formation of side products. The optimization of such reactions often involves studying factors like the ratio of reactants and the reaction temperature to maximize conversion and selectivity. acs.orgwhiterose.ac.uk
Oxidation of Vicinal Diols to α-Hydroxy Ketones
The oxidation of vicinal diols to α-hydroxy ketones is a valuable transformation in organic synthesis. A reagent system composed of sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) has been shown to be effective for this purpose, exhibiting chemoselectivity with limited over-oxidation to the corresponding dione (B5365651) or dicarboxylic acid. researchgate.netuni-muenchen.de
The reaction's effectiveness is highly dependent on pH. researchgate.net Studies have indicated that cis-vicinal diols tend to react more rapidly than their trans-counterparts to form the α-hydroxy ketone product. researchgate.net For instance, the oxidation of 1,2-cyclohexanediol (B165007) using a stoichiometric mixture of sodium bromate and sodium bisulfite can yield α-hydroxy cyclohexanone (B45756) in high isolated yields. uni-muenchen.de The slow addition of sodium bisulfite to the diol and sodium bromate solution is crucial; a rapid addition can lead to increased over-oxidation. uni-muenchen.de
Table 1: Oxidation of Vicinal Diols to α-Hydroxy Ketones
| Substrate | Oxidizing System | Product | Key Findings |
| 1,2-Cyclohexanediol | NaBrO₃/NaHSO₃ | α-Hydroxy cyclohexanone | High isolated yield (95%) achieved with slow bisulfite addition. uni-muenchen.de |
| 1,2-Cyclooctanediol | NaBrO₃/NaHSO₃ | α-Hydroxy cyclooctanone | 69% yield with only 3% overoxidation to the dione. uni-muenchen.de |
| Vicinal Diols (general) | NaBrO₃/NaHSO₃ | α-Hydroxy Ketones | Reaction shows strong pH dependence; cis-diols react faster than trans-diols. researchgate.net |
Selective Oxidation of Sulfides to Sulfoxides
Sodium bromate, in the presence of a catalyst, can be utilized for the selective oxidation of sulfides to sulfoxides. researchgate.netorganic-chemistry.org One effective system employs a catalytic amount of ceric ammonium nitrate (CAN) supported on silica (B1680970) gel with stoichiometric sodium bromate as the primary oxidant. organic-chemistry.org This heterogeneous system allows for the use of an organic solvent and simplifies the work-up and product isolation process, yielding excellent results with no significant over-oxidation to sulfones. researchgate.netorganic-chemistry.org
The reaction is applicable to a variety of aromatic and aliphatic sulfides. organic-chemistry.org The use of a solid-supported catalyst enhances the practicality of the method. Other catalytic systems, such as those involving immobilized vanadyl, cobalt, or nickel alkyl phosphonates, have also been reported for the oxidation of sulfides to sulfoxides using sodium bromate. researchgate.net
Table 2: Selective Oxidation of Sulfides to Sulfoxides
| Sulfide (B99878) Substrate | Oxidizing System | Product | Key Features |
| Various aromatic and aliphatic sulfides | NaBrO₃ / Ceric Ammonium Nitrate (CAN) on silica gel | Corresponding sulfoxides | Excellent yields with no over-oxidation to sulfones. researchgate.netorganic-chemistry.org |
| Various sulfides | NaBrO₃ / Immobilized vanadyl, cobalt, or nickel alkyl phosphonates | Corresponding sulfoxides | Effective for sulfide to sulfoxide (B87167) conversion. researchgate.net |
Hofmann Degradation of Amides Using Sodium Bromite
The Hofmann degradation is a reaction that converts a primary amide into a primary amine with one less carbon atom. chemguide.co.ukbyjus.comwikipedia.org This transformation is typically carried out by treating the primary amide with bromine and a strong base, such as sodium hydroxide. chemguide.co.ukbyjus.comwikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.org The isocyanate is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.org
While the classical Hofmann degradation uses bromine, variations of this reaction can employ other reagents. The use of sodium hypobromite (B1234621) (NaOBr), formed in situ from bromine and sodium hydroxide, is a key aspect of the mechanism. byjus.com This reaction is a useful method for descending a homologous series, effectively removing a single carbon atom from a carbon chain. chemguide.co.uk
Synthesis of N-Bromo Imides and Amides
A facile and efficient method for the synthesis of N-bromo imides and amides involves the use of sodium bromate in combination with hydrobromic acid (or sodium bromide) in the presence of sulfuric acid. oup.com This reaction is conducted under mild conditions in water or aqueous acetic acid and provides the corresponding N-bromo compounds in high yields. oup.com
This method is applicable to a wide range of substrates, including aliphatic, aromatic, and heterocyclic imides and amides. oup.com For example, N-bromosuccinimide (NBS) can be prepared in high yield from succinimide (B58015) using this procedure. oup.com The process is notable for its simplicity and the use of readily available reagents. oup.com
Table 5: Synthesis of N-Bromo Imides and Amides
| Substrate | Reagents | Product | Yield |
| Succinimide | NaBrO₃, HBr, H₂SO₄ in water | N-Bromosuccinimide (NBS) | 95% oup.com |
| Imides (general) | NaBrO₃, HBr (or NaBr), H₂SO₄ | N-Bromo imides | High oup.com |
| Amides (general) | NaBrO₃, HBr (or NaBr), H₂SO₄ | N-Bromo amides | High oup.com |
Utilization in Acetic Acid or with Hydrobromic Acid
The reactivity of sodium bromite can be significantly enhanced by using it in conjunction with acids, such as acetic acid or hydrobromic acid. These reagents facilitate the generation of reactive bromine species in situ, which can then participate in a variety of chemical transformations, including oxidations and brominations.
In the presence of hydrobromic acid (HBr), sodium bromite (NaBrO₂) is converted into more potent oxidizing and brominating agents. This system is analogous to the well-documented combination of sodium bromate (NaBrO₃) and hydrobromic acid, which is used for various synthetic applications. The reaction between the bromate and HBr generates intermediate bromine oxides and subsequently bromine itself, which are the active species in the oxidation of organic substrates. oup.com Similarly, the sodium bromite/HBr system provides a convenient method for carrying out such transformations.
Acetic acid serves both as a solvent and a co-reagent in these reactions. It provides a suitable medium for the reactions and can be particularly advantageous when the reaction products are unstable towards bromine, offering a more controlled environment than other solvents like carbon tetrachloride. oup.com The combination of sodium bromite in acetic acid has been reported as an effective method for the synthesis of N-bromo imides and N-bromo amides. oup.comoup.com This method is considered a facile route to these useful reagents. oup.com
The table below summarizes the types of transformations that can be achieved using a sodium bromate/hydrobromic acid system, which serves as a model for the reactivity of the sodium bromite system under acidic conditions.
Table 1: Oxidation Reactions Using Sodium Bromate/Hydrobromic Acid System
| Substrate | Reagents | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Octanol | NaBrO₃, HBr | Acetic Acid/Water | 2-Octanone | 98 | oup.com |
| o-Xylene-α,α′-diol | NaBrO₃, HBr | Acetic Acid/Water | Phthalide | 99 | oup.com |
| Tetrahydrofuran | NaBrO₃, HBr | Dichloromethane | γ-Butyrolactone | 67 | oup.com |
| Benzyl Alcohol | NaBrO₃, HBr | Carbon Tetrachloride | Benzaldehyde | 88 | oup.com |
Analytical Methodologies for Sodium Bromite Quantification
Titrimetric Methods for Bromite (B1237846) Determination
Titration techniques provide a classical yet precise means of analyzing sodium bromite content. These methods typically involve redox reactions where the bromite ion is either the analyte or the titrant.
A straightforward and rapid method for determining bromite involves its direct titration with a standard solution of arsenous oxide, using tartrazine (B75150) as an indicator. In this procedure, the bromite solution is titrated with arsenous oxide in a solution buffered with sodium hydrogen carbonate. The tartrazine indicator is bleached by the presence of hypobromite (B1234621), which is an intermediate in the reaction, but not by bromite or bromate (B103136).
The end-point of the titration is reached when the yellow color of the tartrazine indicator is discharged. For enhanced accuracy, especially near the end-point, it is recommended to add the indicator solution just as the end-point is approached. If the end-point has been passed, the indicator will impart a yellow color to the solution. This method is valued for its simplicity and speed.
A key aspect of this titration is the role of the indicator. Tartrazine is a reversible indicator in the titration of arsenite with hypochlorite (B82951) in the presence of sodium hydrogen carbonate and potassium bromide. The presence of bromide is essential to prevent the destruction of the indicator at the end-point.
Table 1: Reagents for Direct Titration of Bromite with Arsenous Oxide
| Reagent | Preparation/Standardization |
| Arsenous oxide solution (0.12 N) | Dissolve the required amount in 10% sodium hydroxide (B78521) solution. Acidify with phenolphthalein, add solid sodium hydrogen carbonate, dilute to volume, and standardize against an iodine solution. |
| Tartrazine indicator solution | A few drops of a standard tartrazine solution are used. |
| Sodium hydrogen carbonate | Solid sodium hydrogen carbonate is added to the titration flask. |
In solutions where both sodium bromite and sodium hypobromite are present, a combined titrimetric approach can be employed to determine the concentration of each species. This is particularly relevant as hypobromite is a common impurity or decomposition product in sodium bromite solutions. cdnsciencepub.com
The method involves two separate titrations with a standard arsenous oxide solution using tartrazine as an indicator.
Determination of Hypobromite and Bromite: An aliquot of the sample solution is acidified, and potassium iodide is added. The liberated iodine, which is equivalent to the sum of hypobromite and bromite, is then titrated with a standard sodium thiosulfate (B1220275) solution. Another approach involves direct titration with arsenous oxide, where the normality determined corresponds to the combined concentration of hypobromite and bromite.
Determination of Hypobromite alone: A second aliquot of the sample is titrated directly with the standard arsenous oxide solution using tartrazine as an indicator. In this direct titration, only the hypobromite reacts to bleach the indicator. The normality obtained from this titration corresponds solely to the hypobromite content.
The concentration of bromite can then be calculated by finding the difference between the results of the two titrations. Research has shown that this method allows for the accurate determination of almost all the hypobromite and bromite present in a solution.
Table 2: Results of Combined Determination of Hypobromite and Bromite
| Sample | Hypobromite found by ammonium (B1175870) sulphate method (normality) | Bromite found by ammonium sulphate method (normality) | Total (Hypobromite + Bromite) by ammonium sulphate method (normality) | Hypobromite found by proposed method (normality) | Bromite found by proposed method (normality) | Total (Hypobromite + Bromite) by proposed method (normality) |
| 1 | 0.0987 | 0.0123 | 0.1110 | 0.0985 | 0.0123 | 0.1108 |
| 2 | 0.0765 | 0.0154 | 0.0919 | 0.0766 | 0.0152 | 0.0918 |
| 3 | 0.0456 | 0.0212 | 0.0668 | 0.0455 | 0.0213 | 0.0668 |
| 4 | 0.0234 | 0.0287 | 0.0521 | 0.0234 | 0.0286 | 0.0520 |
This table is based on data presented in a study comparing the proposed titrimetric method with the ammonium sulphate method.
Emerging Research Directions and Future Perspectives in Sodium Bromite Chemistry
Exploration of Novel Catalytic Applications
The exploration of sodium bromite (B1237846) and its related compounds, such as sodium bromate (B103136), as catalysts or reagents in organic synthesis continues to be an active area of research. Scientists are focused on developing new, efficient, and selective methods for various chemical transformations.
One significant area of research is the use of sodium bromate (NaBrO₃) in combination with other reagents to achieve specific oxidative transformations. For instance, a system utilizing NaBr/NaBrO₃ has been developed for the highly stereoselective bromination of alkenes and alkynes, as well as the regioselective bromination of ketones and toluene (B28343) derivatives. researchgate.net These reactions are conducted in an aqueous acidic medium under ambient conditions, offering a practical alternative to the use of liquid bromine. researchgate.net
Researchers have also explored the catalytic oxidation of alcohols. The combination of sodium bromate with cerium(IV) phosphonate (B1237965) modified silica (B1680970) has been shown to effectively oxidize a range of alcohols to ketones or carboxylic acids. researchgate.net In a different approach, a halide salt like sodium bromide, combined with a hydroperoxide and acetic acid, provides a simple system for the oxidation of secondary benzylic alcohols. thieme-connect.com Furthermore, a catalyst system of methyltrioxorhenium and sodium bromide in an ionic liquid has been used for the oxidation of primary and secondary alcohols to aldehydes and ketones with high yields using aqueous hydrogen peroxide. oup.com
The development of metal-free oxidation systems is another key direction. For example, the oxidation of sulfides to sulfones has been achieved using sodium bromate in an ionic liquid, a method that allows for easy recovery and recycling of the ionic liquid. researchgate.net Additionally, a novel aerobic oxidation of benzylic alcohols has been developed using a catalytic mixture of tetra-n-butylammonium bromide and sodium nitrite (B80452) under oxidant-free, base-free, and metal-free conditions. rsc.org
The catalytic applications of sodium bromite and related compounds are diverse and continue to expand. The following table summarizes some of the novel catalytic applications being explored.
| Catalyst/Reagent System | Substrate | Product | Key Features |
| NaBr/NaBrO₃ | Alkenes, Alkynes, Ketones, Toluenes | Dibromides, α-Bromo Ketones, Benzylic Bromides | Stereoselective and regioselective bromination under mild conditions. researchgate.net |
| NaBrO₃/Cerium(IV) Phosphonate Silica | Alcohols | Ketones, Carboxylic Acids | Good yields for oxidation of various alcohols. researchgate.net |
| NaBr/H₂O₂/AcOH | Secondary Benzylic Alcohols | Ketones | Simple and selective oxidation system. thieme-connect.com |
| Methyltrioxorhenium/NaBr/Ionic Liquid | Primary and Secondary Alcohols | Aldehydes, Ketones | High yields using aqueous H₂O₂ in a recyclable solvent. oup.com |
| NaBrO₃/Ionic Liquid | Sulfides | Sulfones | Metal-free oxidation with recyclable ionic liquid. researchgate.net |
| Tetra-n-butylammonium bromide/NaNO₂ | Benzylic Alcohols | Carbonyl Compounds | Aerobic, oxidant-free, base-free, and metal-free oxidation. rsc.org |
Development of Greener Synthetic Routes
A significant trend in modern chemistry is the development of environmentally friendly or "greener" synthetic methods, and research involving sodium bromite and related compounds is no exception. These efforts focus on reducing hazardous waste, avoiding toxic reagents, and improving atom economy.
One approach to greener synthesis is the use of safer and more easily handled brominating agents to replace hazardous liquid bromine. For instance, a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium can generate the reactive brominating species in situ. researchgate.net This method is not only safer but also provides an efficient route for the bromination of various organic compounds. researchgate.net Similarly, the use of NaBr with sodium hypochlorite (B82951) (NaOCl) in an acetic acid-water medium has been reported for the bromination of anilines, although challenges in product isolation were noted. sci-hub.st
Another green strategy involves the use of water as a solvent, which is non-toxic and readily available. A notable example is the synthesis of quinoxaline (B1680401) derivatives by treating 1,2-phenylenediamine with benzil (B1666583) analogs in the presence of a sodium bromate/sodium hydrogen sulfite (B76179) mixture in water, resulting in high yields. benthamscience.com
The development of atom-economical reactions is also a key aspect of green chemistry. Researchers have developed a straightforward route to bromohydrins, important synthetic building blocks, using dimethyl sulfoxide (B87167) (DMSO) as the solvent, oxidant, and oxygen source. gaylordchemical.com This method is atom-efficient, uses inexpensive starting materials, and reduces the waste associated with traditional methods that often employ N-bromosuccinimide. gaylordchemical.com
The following table highlights some of the greener synthetic routes that have been developed.
| Reaction Type | Reagents | Solvent | Green Chemistry Principle |
| Bromination | NaBr/NaBrO₃ | Water/Acid | In-situ generation of brominating agent, avoiding liquid bromine. researchgate.netinnovareacademics.in |
| Bromination | NaBr/NaOCl | Acetic Acid/Water | Use of safer reagents. sci-hub.stinnovareacademics.in |
| Quinoxaline Synthesis | NaBrO₃/NaHSO₃ | Water | Use of an environmentally benign solvent. benthamscience.com |
| Bromohydrin Synthesis | DMSO/HBr (aq) | DMSO | Atom-economical, use of a less hazardous oxidant and oxygen source. gaylordchemical.com |
Advanced Mechanistic Investigations using Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. In the context of sodium bromite and related species, theoretical studies provide valuable insights into reaction pathways, transition states, and the factors controlling selectivity.
For example, computational studies have been employed to investigate the mechanism of the oxidation of methionine by bromate. eduprojecttopics.com Using semi-empirical methods, researchers proposed a multi-step mechanism and calculated the heats of reaction, providing a deeper understanding of the reaction thermodynamics. eduprojecttopics.com The study also identified the rate-limiting step, which involves the reaction between bromic acid and methionine. eduprojecttopics.com
In the broader field of transition-metal-catalyzed reactions, where bromide is often a ligand or counterion, computational studies are crucial. For instance, in the context of C-C cross-coupling reactions, density functional theory (DFT) calculations have been used to explore the feasibility of different catalytic cycles, such as those involving Ni(I)/Ni(III) or other oxidation state sequences. rsc.org These studies help to understand the role of each component in the catalytic system and to rationalize the observed reactivity and selectivity.
Similarly, mechanistic studies of rhodium-catalyzed reactions have benefited from computational approaches. DFT calculations have been used to understand how different ligands can control the reaction pathways in processes like intramolecular sila-cyclization, leading to different products. x-mol.net These theoretical investigations provide a level of detail that is often difficult to obtain through experimental methods alone.
While specific computational studies focusing solely on sodium bromite (NaBrO₂) are less common in the searched literature, the principles and methods are readily applicable. Future research will likely see an increase in the use of computational chemistry to design more efficient and selective reactions involving sodium bromite and to understand its reactivity in greater detail.
The following table provides a summary of how computational chemistry is being applied to understand related chemical systems.
| Reaction System | Computational Method | Key Insights Gained |
| Oxidation of Methionine by Bromate | Semi-empirical methods (PM3, MNDO) | Proposed a multi-step reaction mechanism, calculated reaction thermodynamics, and identified the rate-limiting step. eduprojecttopics.com |
| Nickel-Catalyzed C-C Cross-Coupling | Density Functional Theory (DFT) | Elucidated feasible catalytic cycles and oxidation state sequences, and identified the rate-limiting step. rsc.org |
| Rhodium-Catalyzed Intramolecular Sila-cyclization | Density Functional Theory (DFT) | Explained how ligands control reaction pathways and product selectivity. x-mol.net |
| Cobalt-Catalyzed Hydroformylation | Density Functional Theory (DFT) | Investigated the initial steps of the catalytic cycle, including the formation of the active catalytic species. acs.org |
Q & A
Q. What are the recommended methods for synthesizing and handling sodium bromite in laboratory settings?
Sodium bromite solutions are typically prepared by dissolving barium bromite dihydrate (Ba(BrO₂)₂·2H₂O) in alkaline solutions under controlled conditions (0°C) to prevent decomposition . Handling requires stringent safety protocols: use JIS-compliant PPE (dust masks, chemical gloves, safety goggles) and ensure adequate ventilation to mitigate acute toxicity risks . Storage must avoid extreme temperatures, sunlight, and contact with organic/reducing agents to maintain stability .
Q. Which analytical techniques are most effective for quantifying sodium bromite in simple aqueous systems?
Voltammetry using a platinized platinum microelectrode is a robust method. The cathodic wave (reduction to bromide) is measurable down to 4 × 10⁻⁵ M, while the anodic wave (oxidation to bromate) operates optimally at pH 8–9 for concentrations ≥1.0 M . Proportionality between wave amplitude and concentration ensures reproducibility .
Q. How does pH influence sodium bromite stability during experimental workflows?
Sodium bromite decomposes significantly at pH < 8, with stability requiring alkaline conditions (pH ≥ 12) . Decomposition products include bromate and bromide, necessitating pH monitoring in desizing applications (e.g., textiles) to maintain efficacy .
Advanced Research Questions
Q. How can researchers resolve analytical interference from bromate or hypobromite in bromite determination?
At pH 13, hypobromite is stabilized, allowing separation of its reduction wave from bromite’s. For bromate interference, ensure molar ratios (BrO₃⁻/BrO₂⁻) ≤ 120; excess bromate masks bromite’s cathodic wave. Ammonia titration at 0°C selectively reduces hypobromite, enabling bromite quantification .
Q. What mechanistic pathways govern sodium bromite decomposition under varying experimental conditions?
Decomposition kinetics depend on pH and temperature. In acidic conditions (pH < 8), bromite disproportionates into bromate and bromide. Alkaline conditions (pH > 12) suppress this, but prolonged storage or heat accelerates breakdown into metal oxides/halides .
Q. How does sodium bromite’s electrochemical behavior inform its redox applications in synthesis?
Bromite exhibits dual redox activity:
- Reduction (Cathodic): BrO₂⁻ + 4H₂O + 4e⁻ → Br⁻ + 8OH⁻ (E₁/₂ shifts −70 mV per pH unit).
- Oxidation (Anodic): BrO₂⁻ → BrO₃⁻ + 2e⁻ (masked by oxygen discharge above pH 11.5) . This duality allows selective quantification in complex matrices.
Q. What experimental design considerations are critical for analyzing bromite in hypobromite-bromate mixtures?
Q. What insights do coulometric studies provide about bromite’s electron-transfer mechanisms?
Coulometry at −0.10 V (pH 9.0) confirms a 4-electron reduction process per bromite molecule, validated by quantitative recovery (99.2–100.8%) in controlled experiments .
Q. How can researchers mitigate safety risks when designing sodium bromite experiments?
Implement NIOSH-recommended controls:
Q. What unresolved questions warrant further investigation in sodium bromite chemistry?
- Catalytic Applications: Role in selective oxidations (e.g., carbonyl compounds) using hypervalent iodine co-oxidants .
- Environmental Impact: Fate in aquatic systems, particularly interactions with organic pollutants under redox gradients.
- Advanced Materials: Potential in energy storage (e.g., redox flow batteries) leveraging its dual electron-transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
